(6-Methoxyquinolin-8-yl)boronic acid
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Overview
Description
(6-Methoxyquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a methoxy group at the 6-position and a boronic acid group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated quinoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (6-Methoxyquinolin-8-yl)boronic acid may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxyquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, and water.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(6-Methoxyquinolin-8-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxyquinolin-8-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a metal catalyst (e.g., palladium) to form the desired product . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyquinolin-3-yl)boronic acid: Similar structure but with the boronic acid group at the 3-position.
(6-Bromo-2-methoxyquinolin-3-yl)boronic acid: Contains a bromine substituent at the 6-position.
Uniqueness
(6-Methoxyquinolin-8-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C10H10BNO3 |
---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
(6-methoxyquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)11(13)14/h2-6,13-14H,1H3 |
InChI Key |
GTQIXMJSONMJIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1N=CC=C2)OC)(O)O |
Origin of Product |
United States |
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